molecular formula C8H11ClN2 B13255937 2-(4-Chloropyridin-2-yl)propan-1-amine

2-(4-Chloropyridin-2-yl)propan-1-amine

Cat. No.: B13255937
M. Wt: 170.64 g/mol
InChI Key: KFFABJUYHCIGNC-UHFFFAOYSA-N
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Description

2-(4-Chloropyridin-2-yl)propan-1-amine is a substituted pyridine derivative featuring a chlorine atom at the 4-position of the pyridine ring and a propan-1-amine side chain at the 2-position. Pyridine derivatives are widely explored in medicinal chemistry due to their electronic properties, which enhance binding interactions in biological systems . The chlorine substituent likely increases lipophilicity and metabolic stability, while the primary amine group enables functionalization or salt formation for improved solubility .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(4-chloropyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H11ClN2/c1-6(5-10)8-4-7(9)2-3-11-8/h2-4,6H,5,10H2,1H3

InChI Key

KFFABJUYHCIGNC-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC=CC(=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloropyridin-2-yl)propan-1-amine typically involves the reaction of 4-chloropyridine with appropriate amine derivatives under controlled conditions. One common method involves the alkylation of 4-chloropyridine with 1-bromo-2-propanamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-(4-Chloropyridin-2-yl)propan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloropyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(4-Chloropyridin-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Chloropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Potential Applications Evidence Source
2-(4-Chloropyridin-2-yl)propan-1-amine (Target) C₈H₁₀ClN₂ 169.63 (calc.) 4-Cl-pyridinyl, propan-1-amine Pharmaceutical intermediate, CNS drug candidate Inferred
2-(4-Chlorophenoxy)propan-1-amine C₉H₁₂ClNO 185.65 4-Cl-phenoxy, propan-1-amine Agrochemical intermediate
2-(3-Chlorophenoxy)propan-1-amine hydrochloride C₉H₁₃Cl₂NO 222.11 3-Cl-phenoxy, propan-1-amine hydrochloride Solubility-enhanced pharmaceutical salt
(R)-2-(3-Chlorophenyl)propan-1-amine C₉H₁₂ClN 169.65 3-Cl-phenyl, propan-1-amine Synthetic intermediate for chiral drugs
2-(3-Bromo-2-fluorophenyl)propan-1-amine C₉H₁₀BrFN 232.10 3-Br, 2-F-phenyl, propan-1-amine Medicinal chemistry research
5-Chloro-4-fluoropyridin-2-amine C₅H₅ClFN₂ 146.56 5-Cl, 4-F-pyridinyl, amine Building block for kinase inhibitors
2-(6-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride C₁₁H₁₄ClFN₂ 228.70 6-F-indolyl, propan-1-amine hydrochloride Serotonin receptor modulator

Key Differences and Implications

Phenoxy analogs (e.g., 2-(4-chlorophenoxy)propan-1-amine) introduce an oxygen atom, increasing polarity but reducing metabolic stability compared to pyridine derivatives . Indole-containing analogs (e.g., 2-(6-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride) are structurally bulkier, which may improve binding to neurological targets like serotonin receptors .

Substituent Effects :

  • Chlorine vs. Fluorine : Chlorine increases lipophilicity (logP) and steric bulk, whereas fluorine enhances electronegativity and metabolic stability. For example, 5-Chloro-4-fluoropyridin-2-amine combines both substituents for balanced properties .
  • Halogen Position : The 4-Cl position on pyridine in the target compound may optimize steric and electronic interactions compared to 3-Cl or 5-Cl analogs, as seen in pyridine-based kinase inhibitors .

Amine Functionalization: Primary Amine: The propan-1-amine group enables salt formation (e.g., hydrochloride salts in ), improving aqueous solubility for drug formulation.

Biological Activity

2-(4-Chloropyridin-2-yl)propan-1-amine, also referred to as 3-(4-Chloropyridin-2-yl)propan-1-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a chlorinated pyridine moiety and a propan-1-amine functional group contributes to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The molecular formula of 2-(4-Chloropyridin-2-yl)propan-1-amine is C₈H₁₁ClN, with a molecular weight of approximately 170.639 g/mol. The chloropyridine ring enhances its electrophilic reactivity and influences its interaction with biological targets.

The biological activity of 2-(4-Chloropyridin-2-yl)propan-1-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorinated pyridine structure allows for modulation of various signaling pathways, enhancing its therapeutic efficacy. The propan-1-amine group may influence the compound's solubility and cellular uptake, further affecting its bioavailability and pharmacodynamics.

Antimicrobial Activity

Research indicates that 2-(4-Chloropyridin-2-yl)propan-1-amine exhibits notable antibacterial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these bacteria ranges from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various studies, it has shown the ability to induce apoptosis in cancer cell lines, with IC50 values ranging from 7 to 20 µM against human leukemia cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation .

Case Study 1: Antibacterial Efficacy

A study conducted by Roxana et al. demonstrated that derivatives of 2-(4-Chloropyridin-2-yl)propan-1-amine exhibited significant antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated inhibition zones ranging from 19 mm to 30 mm, showcasing the compound's potential as a lead in antibiotic development .

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli2940
Staphylococcus aureus2450
Pseudomonas aeruginosa3045
Klebsiella pneumoniae1950

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer activity, compounds related to 2-(4-Chloropyridin-2-yl)propan-1-amine were tested against various cancer cell lines. The findings revealed that these compounds effectively inhibited cell growth and induced apoptosis in a dose-dependent manner.

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